![molecular formula C17H17N5O3S B5623831 3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine](/img/structure/B5623831.png)
3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as 3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine, often involves nucleophilic substitution reactions and cyclization processes. For instance, 2-halopyridine derivatives have been used as initial compounds for synthesizing functional pyridine derivatives through SNAr reactions, with specific conditions developed to facilitate desired transformations, leading to 2-methoxy derivatives with significant yields (Ershov et al., 2015).
Molecular Structure Analysis
The molecular structure of related pyridine derivatives has been determined using techniques like single-crystal X-ray diffraction. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), complement these experimental methods by predicting vibrational frequencies, bond lengths, angles, and molecular electrostatic potential maps, offering insights into the electronic structure and reactivity (Gumus et al., 2018).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including cyclocondensation, acylation, and alkylation, leading to a broad range of products with diverse chemical properties. The reactivity patterns of these compounds are influenced by the substituents on the pyridine ring and the presence of functional groups capable of participating in nucleophilic and electrophilic attacks, demonstrating the compound's versatility in organic synthesis (Paronikyan et al., 2014).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. Crystallographic studies reveal that these compounds often crystallize in specific space groups with defined cell parameters, indicating the influence of molecular packing on their physical properties. Such structural features are crucial for understanding the compound's behavior in different environments (Zugenmaier, 2013).
Chemical Properties Analysis
The chemical properties of 3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine derivatives, including reactivity, stability, and interaction with other molecules, are influenced by the presence of functional groups and the compound's electronic structure. Studies on similar compounds highlight the role of substituents in determining chemical reactivity and the potential for forming supramolecular structures through intermolecular interactions, which can be crucial for applications in materials science and catalysis (Conradie et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-(2-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-triazol-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-25-17-13(5-4-9-19-17)16-20-15(14-6-2-3-8-18-14)21-22(16)12-7-10-26(23,24)11-12/h2-6,8-9,12H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFOSXRCHYSKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine |
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